Synthesis of 2-Mercaptobenzo[d]oxazole-4-carbonitrile: A Comprehensive Technical Guide
Synthesis of 2-Mercaptobenzo[d]oxazole-4-carbonitrile: A Comprehensive Technical Guide
Executive Summary
The benzoxazole core is a privileged scaffold in medicinal chemistry and materials science. Specifically, 2-mercaptobenzoxazole derivatives are highly valued as intermediates for synthesizing biologically active molecules, including potent hepatitis C virus (HCV) NS5B polymerase inhibitors[1]. The target molecule, 2-Mercaptobenzo[d]oxazole-4-carbonitrile , features two orthogonal functional handles: a reactive C2-thiol (which exists in tautomeric equilibrium with its thione form) and a C4-carbonitrile group. This guide outlines a self-validating, high-yield synthetic workflow for this compound, detailing the causality behind reagent selection, mechanistic pathways, and rigorous analytical characterization.
Retrosynthetic Analysis & Pathway Overview
The retrosynthetic deconstruction of 2-mercaptobenzo[d]oxazole-4-carbonitrile relies on the classical cyclization of an ortho-aminophenol derivative with a one-carbon thiocarbonyl synthon[2][3]. To achieve the precise regiochemistry required for the C4-carbonitrile, the necessary precursor is 2-amino-3-hydroxybenzonitrile . This precursor can be accessed via the regioselective nitrile-directed nitration of 3-hydroxybenzonitrile followed by reduction[4].
Retrosynthetic pathway for 2-Mercaptobenzo[d]oxazole-4-carbonitrile.
Step 1: Preparation of the Precursor
Causality & Logic
The synthesis of 2-amino-3-hydroxybenzonitrile utilizes the synergistic directing effects of the starting material, 3-hydroxybenzonitrile. The hydroxyl group is a strong ortho/para director, while the nitrile group acts as a meta director. Electrophilic aromatic nitration regioselectively occurs at the C2 position (ortho to the OH, meta to the CN). Subsequent reduction of the nitro group yields the required ortho-aminophenol geometry[4].
Experimental Protocol: Nitration & Reduction
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Nitration: Dissolve 3-hydroxybenzonitrile (1.0 eq) in glacial acetic acid and cool to 0 °C. Slowly add a stoichiometric amount of fuming nitric acid. Stir for 2 hours, pour over crushed ice, and filter the resulting 3-hydroxy-2-nitrobenzonitrile precipitate.
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Reduction: Suspend the nitro intermediate in ethanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.
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Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to afford 2-amino-3-hydroxybenzonitrile.
Step 2: Cyclization to 2-Mercaptobenzo[d]oxazole-4-carbonitrile
Causality & Logic
Carbon disulfide (CS₂) is selected as the one-carbon synthon due to its superior atom economy and high conversion rates in benzoxazole synthesis[3]. Potassium hydroxide (KOH) is utilized to deprotonate both the amine and hydroxyl groups, drastically increasing their nucleophilicity[2]. Absolute ethanol is the optimal solvent as it stabilizes the ionic dithiocarbamate intermediate. Because CS₂ is highly volatile (BP 46 °C), the reaction must be conducted in an autoclave or a strictly sealed reflux system to prevent reagent loss and drive the reaction to completion[5][6].
Experimental Protocol: CS₂ Cyclization
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Preparation: In a high-pressure reactor (autoclave) or a heavy-walled round-bottom flask equipped with a highly efficient reflux condenser, dissolve 2-amino-3-hydroxybenzonitrile (1.0 eq, ~10 mmol) in 25 mL of absolute ethanol[3].
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Base Addition: Add KOH (1.1 eq, ~11 mmol) to the solution and stir at room temperature until completely dissolved[2].
-
Reagent Addition: Gradually add CS₂ (1.5 eq, ~15 mmol) dropwise to the basic mixture. Caution: CS₂ is highly flammable and toxic; perform this step in a fume hood.
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Cyclization: Seal the system and heat the mixture in a sand bath or oil bath at 80–100 °C for 6 to 8 hours[6].
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Purification: Cool the reaction mixture to room temperature. Add 1.0 g of activated charcoal and heat to 60 °C for 30 minutes to adsorb colored impurities and polymerized CS₂ byproducts. Filter the hot mixture[7].
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Precipitation: Transfer the filtrate to a beaker and slowly acidify with 10% HCl or dilute acetic acid under continuous stirring until the pH reaches ~6.0. The target compound will precipitate as a solid[3][6].
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Recovery: Filter the solid, wash thoroughly with cold distilled water to remove residual salts, and dry under a vacuum. Recrystallize from an ethanol/water mixture.
Mechanistic Insights
The cyclization mechanism is initiated by the nucleophilic attack of the deprotonated amine on the electrophilic carbon of CS₂, forming a potassium dithiocarbamate intermediate[5]. The adjacent phenoxide ion then undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon. Subsequent elimination of hydrogen sulfide (H₂S) yields the benzoxazole ring[6].
Reaction mechanism: cyclization of 2-amino-3-hydroxybenzonitrile with carbon disulfide.
Note on Tautomerism: 2-Mercaptobenzoxazoles exist in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state (e.g., during FT-IR analysis), the thione form often predominates[6].
Analytical Characterization & Validation
To validate the structural integrity of 2-Mercaptobenzo[d]oxazole-4-carbonitrile, the following spectroscopic benchmarks should be utilized. The disappearance of the primary amine asymmetric/symmetric stretching bands (~3376, 3305 cm⁻¹) confirms complete cyclization[6].
| Analytical Technique | Target Signal / Peak | Structural Assignment & Significance |
| FT-IR (KBr disc) | ~3300 – 3320 cm⁻¹ | ν(N-H) stretching (Indicates dominant thione tautomer in solid state)[6] |
| FT-IR (KBr disc) | ~2610 cm⁻¹ | ν(S-H) stretching (Thiol tautomer, often weak)[6] |
| FT-IR (KBr disc) | ~2220 cm⁻¹ | ν(C≡N) stretching (Confirms preservation of the carbonitrile group) |
| FT-IR (KBr disc) | 1617 – 1635 cm⁻¹ | ν(C=N) oxazole ring stretching[2][6] |
| ¹H-NMR (DMSO-d6) | ~13.5 – 14.0 ppm (br s, 1H) | -SH / -NH proton (Broadened due to rapid tautomeric exchange) |
| ¹H-NMR (DMSO-d6) | 7.20 – 7.80 ppm (m, 3H) | Aromatic protons at the C5, C6, and C7 positions |
| ¹³C-NMR (DMSO-d6) | ~179.0 – 180.0 ppm | C=S / C-SH carbon (C2 of the benzoxazole ring) |
| ¹³C-NMR (DMSO-d6) | ~116.0 ppm | -C≡N carbon (Nitrile validation) |
References
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Synthesis of Some Heterocyclic Compounds Derived from 2- Mercapto Benzoxazole - ResearchGate - 8
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Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives - Semantic Scholar - 2
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Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole - Iraqi Journal of Science - 3
-
Buy 2-Bromo-3-hydroxybenzonitrile | 693232-06-3 - Smolecule - 4
-
WO2011106992A1 - Inhibitors of hepatitis c virus ns5b polymerase - Google Patents - 1
-
Synthesis of some new 2-mercaptobenzoxazol and study their biological activity against some plant pathogenic fungi - Tikrit Journal of Pure Science - 7
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Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives - Scientific & Academic Publishing - 5
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. Buy 2-Bromo-3-hydroxybenzonitrile | 693232-06-3 [smolecule.com]
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- 6. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
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